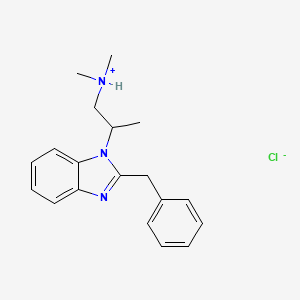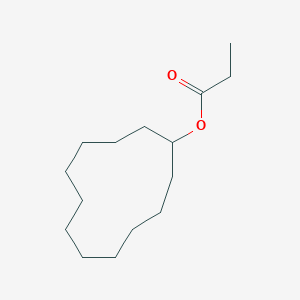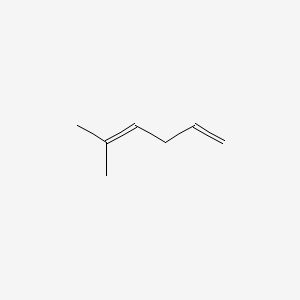
Pachygenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pachygenol is a naturally occurring compound with the molecular formula C23H32O5 . It is known for its diverse biological activities and potential applications in various fields, including medicine and industry. This compound is a type of cardenolide, a class of organic compounds that exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pachygenol involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core cardenolide structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include sodium tetrahydroborate for reduction reactions and various organic solvents for purification.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as specific plant species known to produce cardenolides. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Pachygenol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols using reagents like sodium tetrahydroborate.
Substitution: Electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium tetrahydroborate or lithium aluminum hydride.
Substitution: Friedel-Crafts reagents such as aluminum chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its cardiotonic properties, which can help in treating heart conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Pachygenol involves its interaction with specific molecular targets in the body. It primarily affects the sodium-potassium ATPase enzyme, which plays a crucial role in maintaining cellular ion balance. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac muscle contraction.
Comparison with Similar Compounds
Pachygenol is unique among cardenolides due to its specific molecular structure and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: Known for its potent inhibitory effect on sodium-potassium ATPase.
Strophanthidin: Exhibits similar pharmacological effects but differs in its molecular structure.
This compound stands out due to its specific functional groups and the resulting unique biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
546-03-2 |
|---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,16-19,24-25,27H,3-9,11-13H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1 |
InChI Key |
DUSRIIPEQBGMHU-KQYWMCCWSA-N |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CCC2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)CO |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

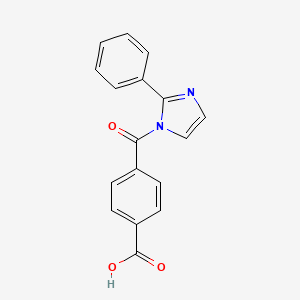
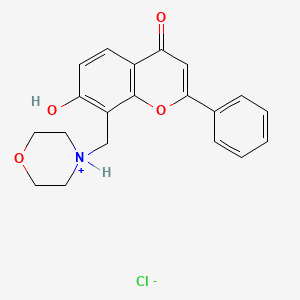
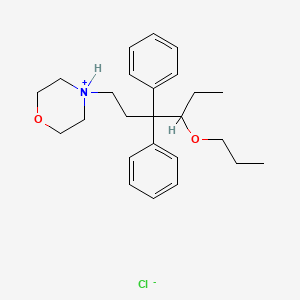

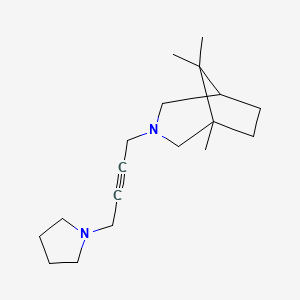
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
